molecular formula C21H20N6O2 B4255428 5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine

Cat. No.: B4255428
M. Wt: 388.4 g/mol
InChI Key: BHIYXEPEJQULJO-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine is a complex organic compound that features a triazine ring, a pyrazole ring, and methoxyphenyl groups

Properties

IUPAC Name

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-28-18-7-3-5-16(9-18)20-13-23-26-21(25-20)22-11-15-12-24-27(14-15)17-6-4-8-19(10-17)29-2/h3-10,12-14H,11H2,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIYXEPEJQULJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=NC(=N2)NCC3=CN(N=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring. The resulting pyrazole derivative is further reacted with a triazine precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, or continuous flow reactors to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazine ring.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine is unique due to its combination of a triazine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine
Reactant of Route 2
5-(3-methoxyphenyl)-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine

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